

Application Note: Mass Spectrometry Analysis of N-(5-Amino-2-methoxyphenyl)butanamide

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Compound of Interest

N-(5-Amino-2methoxyphenyl)butanamide

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Abstract

This application note provides a detailed protocol for the analysis of **N-(5-Amino-2-methoxyphenyl)butanamide** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is intended for researchers, scientists, and drug development professionals for the qualitative identification and structural elucidation of this compound. This document includes procedures for sample preparation, instrumental parameters for LC-MS/MS analysis, and a discussion of the expected fragmentation patterns observed in tandem mass spectrometry.

Introduction

N-(5-Amino-2-methoxyphenyl)butanamide is a chemical compound with potential applications in pharmaceutical and chemical research. Its structure, featuring an aromatic amine, a methoxy group, and an amide linkage, presents a unique fragmentation pattern in mass spectrometry that can be utilized for its unambiguous identification. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of small molecules.[1] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like **N-(5-Amino-2-methoxyphenyl)butanamide**, as it typically produces a prominent protonated molecular ion ([M+H]+) with minimal in-source fragmentation.[2] Subsequent fragmentation of this precursor ion using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides valuable structural



information. This application note details a robust method for the analysis of **N-(5-Amino-2-methoxyphenyl)butanamide** by LC-MS/MS.

Experimental Protocols Sample Preparation

Proper sample preparation is critical to obtain high-quality mass spectrometry data and to avoid contamination of the instrument.

- Standard Solution Preparation:
 - Accurately weigh 1 mg of N-(5-Amino-2-methoxyphenyl)butanamide.
 - Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
 - Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for LC-MS/MS analysis (typically in the range of 1-10 µg/mL).
- Matrix Sample Preparation (e.g., Plasma, Urine):
 - \circ For biological samples, a protein precipitation step is necessary. To 100 μ L of the biological matrix, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard.
 - Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

 Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size) is recommended for good separation.



- Mobile Phase A: Water with 0.1% formic acid. The addition of formic acid helps in the protonation of the analyte.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be:

o 0-1 min: 5% B

1-5 min: 5% to 95% B

o 5-7 min: 95% B

7-7.1 min: 95% to 5% B

o 7.1-10 min: 5% B

• Flow Rate: 0.3 mL/min

Column Temperature: 40°C

• Injection Volume: 5 μL

Mass Spectrometry (MS) Parameters

• Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. Molecules with basic nitrogen atoms, such as amines, are readily protonated in positive ESI.[3]

Capillary Voltage: 3.5 kV

• Desolvation Temperature: 350°C

Desolvation Gas Flow: 600 L/hr

• Cone Gas Flow: 50 L/hr

Source Temperature: 150°C



- Data Acquisition: Full scan mode (MS) to identify the precursor ion and product ion scan mode (MS/MS) for fragmentation analysis.
- · Collision Gas: Argon
- Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Data Presentation

The expected mass spectral data for **N-(5-Amino-2-methoxyphenyl)butanamide** is summarized in the table below. The molecular formula is C11H16N2O2, with a molecular weight of 208.26 g/mol .[4]

Ion Description	Proposed Structure	Calculated m/z
[M+H]+	[C11H17N2O2]+	209.1285
Fragment 1	[C4H7O]+	71.0491
Fragment 2	[C7H10N2O]+	138.0793
Fragment 3	[C7H9NO]+	123.0684
Fragment 4	[C4H5]+	53.0391

Predicted Fragmentation Pathway

The primary fragmentation pathway for protonated **N-(5-Amino-2-methoxyphenyl)butanamide** in MS/MS analysis is anticipated to be the cleavage of the amide bond. This is a common fragmentation route for aromatic amides.[5][6]

- Formation of the Precursor Ion: In the ESI source, the molecule is protonated, likely at the more basic amino group or the amide nitrogen, to form the precursor ion [M+H]+ with an m/z of 209.1285.
- Primary Fragmentation (Amide Bond Cleavage): Upon collision-induced dissociation, the most probable fragmentation is the cleavage of the C-N bond of the amide linkage. This results in two major fragments:

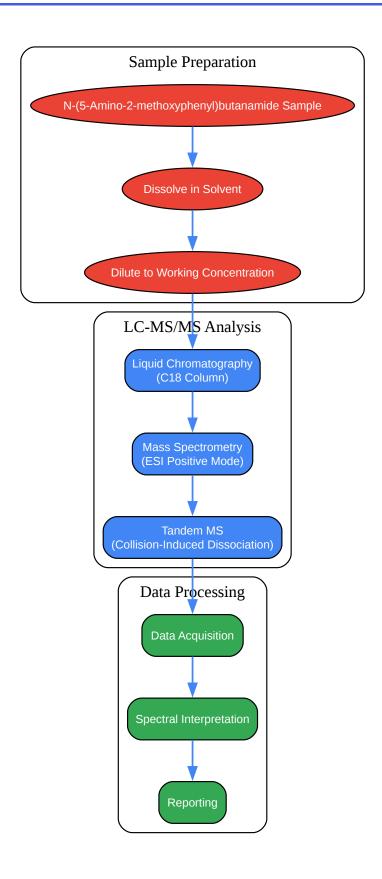


- Fragment 1: The butanoyl cation ([C4H7O]+) with an m/z of 71.0491.
- Fragment 2: A neutral loss of butanamide, resulting in the 5-amino-2-methoxyphenyl cation ([C7H10N2O]+) with an m/z of 138.0793.
- Secondary Fragmentation:
 - The butanoyl cation (m/z 71.0491) can further lose a molecule of carbon monoxide (CO) to form a propyl cation ([C3H7]+), which may further rearrange to the more stable isopropyl cation. However, a more likely fragmentation is the loss of water to form a C4H5+ ion with an m/z of 53.0391.
 - The aromatic fragment (m/z 138.0793) can undergo the loss of an amino group (NH2) to yield a fragment with an m/z of 122.0711 or a methyl radical (CH3) from the methoxy group to produce a fragment at m/z 123.0684.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for N-(5-Amino-2-methoxyphenyl)butanamide.

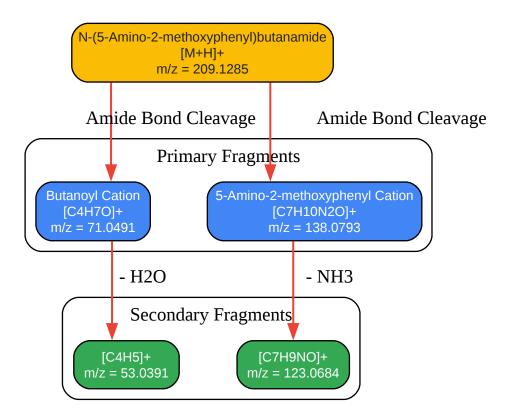




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Caption: Experimental workflow for the LC-MS/MS analysis of **N-(5-Amino-2-methoxyphenyl)butanamide**.



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Caption: Proposed fragmentation pathway of protonated **N-(5-Amino-2-methoxyphenyl)butanamide**.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of **N-(5-Amino-2-methoxyphenyl)butanamide**. The described LC-MS/MS method is robust and sensitive, allowing for the confident identification and structural confirmation of the analyte. The predictable fragmentation pattern, dominated by the cleavage of the amide bond, serves as a reliable diagnostic tool for the characterization of this and structurally related molecules. The methodologies and data presented herein are valuable for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.



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